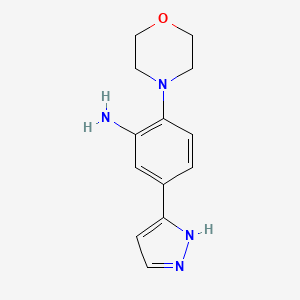

2-morpholino-5-(1H-pyrazol-5-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-morpholino-5-(1H-pyrazol-5-yl)aniline is a chemical compound with the molecular formula C13H16N4O It is characterized by the presence of a morpholine ring, a pyrazole ring, and an aniline group

Méthodes De Préparation

The synthesis of 2-morpholino-5-(1H-pyrazol-5-yl)aniline typically involves multi-step reactionsThe reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the desired product .

Analyse Des Réactions Chimiques

2-morpholino-5-(1H-pyrazol-5-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound serves as a critical intermediate in the synthesis of pharmaceuticals, especially those targeting cancer and inflammatory diseases. Its structural features allow it to enhance drug efficacy through various mechanisms:

- Anticancer Activity : Research has shown that derivatives of this compound exhibit notable cytotoxic effects against multiple cancer cell lines. For example, compounds derived from 2-morpholino-5-(1H-pyrazol-5-yl)aniline have demonstrated IC50 values ranging from 3.01 to 15.73 µM against liver carcinoma cells (HepG2) and other cancer types, indicating strong potential for development into therapeutic agents .

- Mechanism of Action : The anticancer properties are attributed to its ability to interact with specific biological targets, such as kinases and proteases involved in tumor progression. The compound's lipophilicity enhances its binding affinity to these targets, improving its therapeutic index .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals:

- Pest Control : The compound has been incorporated into various pesticides and herbicides, enhancing their effectiveness against pests while minimizing environmental impact . Its role in sustainable agriculture is particularly noteworthy as it contributes to crop protection strategies.

Material Science

The integration of this compound into materials science showcases its versatility:

- Polymer Development : This compound is used to synthesize advanced polymers with improved thermal stability and mechanical properties. Such materials are essential for applications requiring durability under extreme conditions .

Biochemical Research

In biochemical studies, the compound plays a vital role in understanding biological processes:

- Enzyme Inhibition Studies : Research has utilized this compound to investigate enzyme activity and receptor binding interactions. This research contributes to the broader understanding of metabolic pathways and potential drug interactions .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4f | HepG2 | 3.01 | Kinase inhibition |

| 4a | HCT-116 | 15.73 | Protease modulation |

| 5c | MCF-7 | 11.97 | EGFR binding enhancement |

Table 2: Applications in Agriculture

| Application | Compound Role | Benefits |

|---|---|---|

| Pesticide formulation | Active ingredient | Effective pest control |

| Herbicide development | Enhances herbicidal activity | Sustainable crop protection strategies |

Mécanisme D'action

The

Activité Biologique

2-Morpholino-5-(1H-pyrazol-5-yl)aniline, a compound characterized by its unique morpholine and pyrazole moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Key Properties:

- CAS Number : 1029989-48-7

- Molecular Formula : C11H14N4O

- Molecular Weight : 218.25 g/mol

Biological Activity Overview

Research indicates that compounds containing pyrazole and morpholine rings exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

A study highlighted the antimicrobial effects of various pyrazole derivatives, indicating that modifications in the structure can enhance activity against pathogens. For instance, compounds with dual pharmacophores (pyrazole and sulfonamide) demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 62.5 | Antifungal (C. albicans) |

| Pyrazole derivative 3a | 31.25 | Antibacterial (E. coli) |

| Pyrazole derivative 4f | 62.5 | Antifungal (S. cerevisiae) |

Antioxidant Activity

In vitro studies have shown that pyrazole derivatives exhibit notable antioxidant properties. The presence of the pyrazole ring contributes to the scavenging of free radicals, which is crucial for preventing oxidative stress-related diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.

- Receptor Modulation : It can bind to receptors, modulating their activity and influencing various signaling pathways.

Study on Anticancer Activity

A recent study evaluated the antiproliferative effects of several pyrazole derivatives against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 30 µM .

In Silico Studies

Computational docking studies have suggested that the compound interacts favorably with target proteins involved in cancer progression, such as EGFR and PI3K pathways. These findings provide a rationale for further experimental validation .

Comparative Analysis with Similar Compounds

When compared to other pyrazole derivatives, this compound exhibits distinct biological profiles due to its unique morpholine structure:

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Antimicrobial, Antioxidant | Unique morpholine integration |

| Celecoxib | Anti-inflammatory | COX inhibitor |

| Phenylbutazone | Anti-inflammatory | Non-selective COX inhibitor |

Propriétés

IUPAC Name |

2-morpholin-4-yl-5-(1H-pyrazol-5-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c14-11-9-10(12-3-4-15-16-12)1-2-13(11)17-5-7-18-8-6-17/h1-4,9H,5-8,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUMWLFXKDMXNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C3=CC=NN3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.